Physical Property Differentiation: Higher Melting Point Relative to Unsubstituted and tert-Butyl Analogs
2-Hydroxy-5-methylisophthalaldehyde exhibits a distinct melting point range compared to its closest structural analogs, which can be critical for purification, formulation, and processing. The target compound has a reported melting point of 129.0 to 133.0 °C . This is higher than the unsubstituted 2-hydroxyisophthalaldehyde (121.0 to 126.0 °C) [1] and significantly higher than the 5-tert-butyl-substituted analog (101.0 to 105.0 °C) [2].
| Evidence Dimension | Melting Point Range (°C) |
|---|---|
| Target Compound Data | 129.0 - 133.0 |
| Comparator Or Baseline | 2-Hydroxyisophthalaldehyde (121.0-126.0), 5-tert-Butyl-2-hydroxyisophthalaldehyde (101.0-105.0) |
| Quantified Difference | +7°C higher vs. unsubstituted analog; +28°C higher vs. tert-butyl analog |
| Conditions | Standard laboratory conditions for melting point determination. |
Why This Matters
A higher melting point can indicate greater thermal stability or different crystalline packing, which are relevant considerations for high-temperature processing or when purity by recrystallization is a key procurement factor.
- [1] TCI AMERICA. (n.d.). Product Specification: 2-Hydroxyisophthalaldehyde (Product No. H0693). View Source
- [2] TCI AMERICA. (n.d.). Product Specification: 5-tert-Butyl-2-hydroxyisophthalaldehyde (Product No. D6113). View Source
